4-Hydroxypyrimidine

Vue d'ensemble

Description

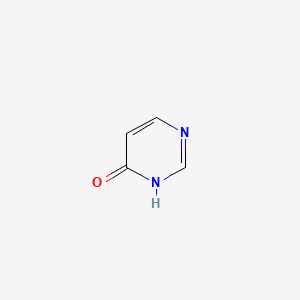

4-Hydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a hydroxyl group attached to the fourth carbon atom of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, biology, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxypyrimidine can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification with glacial acetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or acids facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Prolyl Hydroxylase Domain (PHD) Inhibitors

4-Hydroxypyrimidine derivatives have been identified as potent inhibitors of prolyl hydroxylases, which are critical in the regulation of hypoxia-inducible factors (HIFs). These inhibitors can enhance HIF levels, providing therapeutic benefits in conditions like anemia and ischemia. A study detailed the structure-activity relationship (SAR) of this compound-based PHD inhibitors, revealing their potential for oral bioavailability and selectivity over other 2-oxoglutarate oxygenases .

Case Study: PHD Inhibition for Anemia Treatment

- Objective : To evaluate the efficacy of this compound derivatives as PHD inhibitors.

- Findings : The study reported that specific this compound compounds demonstrated significant inhibition of PHDs, leading to increased levels of HIF and subsequent erythropoiesis.

- : These compounds may serve as a basis for developing new treatments for renal anemia.

Agricultural Applications

Plant Growth Regulators

Research has shown that this compound and its derivatives can act as plant growth regulators. For example, potassium salts of this compound have been tested for their effects on plant growth under various conditions.

Case Study: Effects on Crop Yield

- Crop Studied : Sunflower (Helianthus annuus)

- Methodology : Application of this compound as a microfertilizer in field trials.

- Results : Enhanced growth metrics were observed, including increased biomass and seed yield compared to control groups.

- : The application of this compound can improve crop productivity, particularly under suboptimal growth conditions .

Biochemical Applications

Tautomerism Studies

The tautomeric forms of this compound have been extensively studied due to their implications in biochemical pathways. Understanding the keto-enol tautomerism is crucial for elucidating the compound's reactivity and interaction with biological molecules.

Case Study: Tautomerism Investigation

- Objective : To analyze the tautomerism of this compound and related compounds.

- Findings : The study demonstrated that the keto form predominates under physiological conditions, influencing its biological activity.

- : Insights into tautomerism can aid in designing more effective derivatives with desired pharmacological properties .

Table 1: Summary of Medicinal Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anemia Treatment | PHD Inhibitors | Increased HIF levels; potential for oral use |

| Cancer Therapy | Antitumor agents | Selective inhibition of tumor growth |

| Neuroprotection | Neuroprotective agents | Enhanced neuronal survival in hypoxic conditions |

Table 2: Agricultural Applications

| Crop Type | Application Method | Outcome |

|---|---|---|

| Sunflower | Microfertilizer | Increased biomass and seed yield |

| Corn | Growth regulator | Enhanced resistance to saline soil conditions |

| Wheat | Foliar application | Improved nutrient uptake |

Mécanisme D'action

The mechanism of action of 4-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylases, which play a role in the regulation of oxygen homeostasis in cells. By inhibiting these enzymes, this compound can increase the levels of hypoxia-inducible factors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2-Hydroxypyrimidine

- 5-Hydroxypyrimidine

- 6-Hydroxypyrimidine

Comparison: 4-Hydroxypyrimidine is unique due to the position of the hydroxyl group on the fourth carbon atom, which influences its chemical reactivity and biological activity. Compared to other hydroxypyrimidines, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Activité Biologique

4-Hydroxypyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It serves as a scaffold for the development of various pharmacologically active agents, particularly in the treatment of conditions such as anemia, cancer, and bacterial infections. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound acts primarily through inhibition of prolyl hydroxylases (PHDs), which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, this compound leads to increased levels of HIFs, which play critical roles in erythropoiesis and cellular responses to hypoxia. This mechanism is particularly relevant in the context of treating renal anemia and other hypoxic conditions .

Table 1: Summary of Biological Activities of this compound

Structure-Activity Relationship (SAR)

Research into the SAR of this compound derivatives has identified key structural features that enhance biological activity. Modifications at various positions on the pyrimidine ring can significantly influence potency and selectivity towards specific targets.

- Hydrophobic Pocket Binding : Derivatives that exploit hydrophobic interactions at the PHD active site have shown improved efficacy. For example, biphenyl substituents have been found to increase binding affinity and selectivity .

- Substituent Variations : The introduction of different functional groups can modulate both the pharmacokinetic properties and biological activity. For instance, compounds with lipophilic chains have demonstrated stronger immunomodulatory effects .

Table 2: Selected this compound Derivatives and Their Activities

| Compound Name | Modifications | Activity Type | IC50 (µM) |

|---|---|---|---|

| 4-Hydroxy-2-(1H-pyrazol-1-yl)pyrimidine | Amide group at C-5 | PHD Inhibition | 0.45 |

| 2-Amino-4-hydroxypyrimidine-5-carboxylates | Zinc binding group | Antibacterial | 0.30 |

| SCM9 | Lipophilic chain | Immunomodulatory | 25 |

Case Studies

- Treatment of Anemia : A study highlighted a specific derivative of this compound that effectively increased hemoglobin levels in animal models by inhibiting PHDs, thus demonstrating its potential as a therapeutic agent for renal anemia .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of a series of 2-amino-4-hydroxypyrimidines against Burkholderia pseudomallei. These compounds showed significant inhibitory effects on bacterial growth, suggesting their potential as new antibacterial agents targeting specific metabolic pathways absent in mammals .

- Cancer Research : Research has indicated that certain derivatives possess antitumor properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the dominant tautomeric forms of 4-Hydroxypyrimidine, and how can they be experimentally distinguished?

- This compound predominantly exists in the amide (4-pyrimidinone) form rather than the vinylogous amide (enol) tautomer due to thermodynamic stability. This preference is confirmed via gas-phase millimeterwave spectroscopy and computational studies, which reveal energy differences between tautomers. Experimental distinction relies on vibrational spectroscopy (e.g., IR) and nuclear magnetic resonance (NMR) to detect characteristic proton environments and hydrogen bonding patterns .

Q. What spectroscopic techniques are most effective for characterizing tautomeric equilibria in this compound?

- Gas-phase free-jet millimeterwave spectroscopy provides precise rotational constants and dipole moments to resolve tautomeric structures in isolation. For condensed-phase studies, UV-Vis and fluorescence spectroscopy detect shifts in absorption bands due to tautomer-specific electronic transitions. Complementary NMR experiments (e.g., H and C) identify proton exchange rates and hydrogen bonding networks in solution .

Q. How can researchers synthesize this compound derivatives for structure-activity studies?

- Common methods include nucleophilic substitution on halogenated pyrimidines or condensation reactions using β-keto esters. Substituent effects (e.g., methyl or amino groups at specific positions) are systematically introduced to study electronic and steric influences on reactivity. Purity is validated via HPLC (e.g., using methanol-water gradients with UV detection at 258 nm) and mass spectrometry .

Advanced Research Questions

Q. What computational approaches best model the tautomeric energy differences in this compound?

- Density functional theory (DFT) methods like B3LYP with basis sets such as 6-31G(d,p) are widely used to calculate relative tautomer energies. Semiempirical SCF methods also provide qualitative insights into electronic contributions to tautomer stability. For higher accuracy, coupled-cluster (CCSD(T)) or multireference methods account for dynamic and static correlation effects, critical for predicting tautomer ratios in varying environments .

Q. How do environmental conditions (e.g., solvent vs. gas phase) influence the tautomeric equilibrium of this compound?

- In the gas phase, the amide tautomer dominates due to intramolecular hydrogen bonding. In polar solvents, solvation stabilizes the enol form, shifting the equilibrium. Computational solvation models (e.g., COSMO-RS) and experimental dielectric constant measurements quantify these effects. Contradictions in reported tautomer ratios often arise from differences in solvent polarity or temperature, requiring careful replication of experimental conditions .

Q. What mechanistic pathways explain the oxidation of this compound to uracil in prebiotic chemistry studies?

- Two pathways are proposed:

- Ionic mechanism : Hydroxyl radical attack at the C5 position forms a hydroxylated intermediate, followed by deprotonation and ring opening. This pathway is barrierless in condensed phases (e.g., aqueous environments).

- Radical mechanism : Neutral this compound reacts with hydroxyl radicals, forming a neutral-radical intermediate that rearranges to uracil.

Computational energy profiles (e.g., at the B3LYP/6-311++G(d,p) level) and isotopic labeling experiments validate these routes .

Q. How can researchers design enzymatic assays using this compound as a substrate analog?

- In studies of enzymes like UCA synthase, this compound substitutes for natural substrates (e.g., PCA) to probe catalytic specificity. Kinetic parameters (, ) are determined via Lineweaver-Burk plots under controlled NAD concentrations. Reaction progress is monitored via HPLC with UV detection (258 nm), using retention times to distinguish substrates and products (e.g., uracil vs. This compound) .

Q. Methodological Considerations

Q. How should researchers address discrepancies in reported tautomer ratios across studies?

- Cross-validate methods: Compare gas-phase (microwave spectroscopy) and solution-phase (NMR) data to isolate environmental effects. Use high-level computational benchmarks (e.g., CCSD(T)/CBS) to resolve inconsistencies in DFT predictions. Replicate experiments under identical conditions (solvent, temperature) to minimize variability .

Q. What strategies optimize basis set selection for correlated electronic structure calculations on this compound?

Propriétés

IUPAC Name |

1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCYBUMDUBHIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063524 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000664 [mmHg] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4562-27-0, 51953-17-4 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4562-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43V90OY4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.